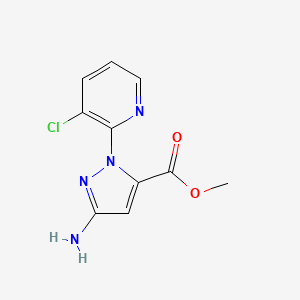
methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
Cat. No. B8556082
M. Wt: 252.66 g/mol
InChI Key: ZYCQRDXZNUFCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08791139B2
Procedure details


10.41 g (54.9 mmol) of tin(II) chloride were initially charged in 80 ml of ethanol, 3.20 g (11.3 mmol) of methyl 1-(3-chloropyridin-2-yl)-3-nitro-1H-pyrazole-5-carboxylate were added and the mixture was stirred at reflux temperature for 3 hours. After cooling, the reaction mixture was poured onto ice and adjusted to pH 12 with sodium bicarbonate. The aqueous phase was extracted repeatedly with ethyl acetate and dried over magnesium sulphate. The solvent was distilled off under reduced pressure and the residue was chromatographed on silica gel, which gave 2.20 g (71% of theory) of methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate (log P: 1.09; MH+: 253.1); 1H-NMR (400 MHz, CD3CN, δ, ppm): 3.66 (s, 3H), 5.20 (s, 2H), 6.25 (s, 1H), 7.56 (m, 1H), 8.15 (d, 1H), 8.47 (m, 1H).)


Name
methyl 1-(3-chloropyridin-2-yl)-3-nitro-1H-pyrazole-5-carboxylate
Quantity
3.2 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[Sn](Cl)Cl.[Cl:4][C:5]1[C:6]([N:11]2[C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:14][C:13]([N+:20]([O-])=O)=[N:12]2)=[N:7][CH:8]=[CH:9][CH:10]=1.C(=O)(O)[O-].[Na+]>C(O)C>[NH2:20][C:13]1[CH:14]=[C:15]([C:16]([O:18][CH3:19])=[O:17])[N:11]([C:6]2[C:5]([Cl:4])=[CH:10][CH:9]=[CH:8][N:7]=2)[N:12]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.41 g
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)Cl
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
methyl 1-(3-chloropyridin-2-yl)-3-nitro-1H-pyrazole-5-carboxylate
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC=CC1)N1N=C(C=C1C(=O)OC)[N+](=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was poured onto ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted repeatedly with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was chromatographed on silica gel, which
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NN(C(=C1)C(=O)OC)C1=NC=CC=C1Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
